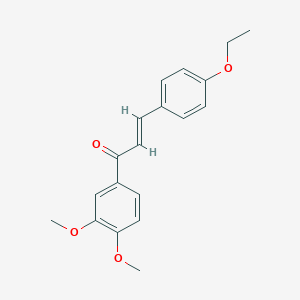

1-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-2-propen-1-one

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound this compound represents a substituted chalcone with the molecular framework characteristic of this important class of α,β-unsaturated ketones. Chalcones are organic compounds with the general structure C₆H₅C(O)CH=CHC₆H₅, where the phenyl rings can carry various substituents. In this specific derivative, the carbonyl-bearing phenyl ring contains methoxy substituents at the 3 and 4 positions, while the alkene-linked phenyl ring bears an ethoxy group at the 4 position.

The molecular formula for this compound would be C₁₉H₂₀O₄, with a calculated molecular weight of 312.36 g/mol. This formulation is consistent with related dimethoxy-ethoxy chalcone derivatives found in the literature, such as the isomeric (E)-3-(2,4-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one (CAS: 170088-28-5), which shares the same molecular formula but differs in the substitution pattern of the methoxy groups. The systematic IUPAC nomenclature follows standard conventions for chalcone derivatives, with the numbering system beginning from the carbonyl carbon and proceeding through the conjugated system.

The structural relationship between this compound and other documented chalcone derivatives provides valuable context for understanding its properties. For instance, the closely related 1-(3,4-Dimethoxyphenyl)propan-1-one (CAS: 1835-04-7) shares the 3,4-dimethoxyphenyl moiety but lacks the extended conjugated system characteristic of chalcones. This structural comparison highlights the importance of the α,β-unsaturated ketone system in defining chalcone properties and biological activities.

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of related chalcone derivatives provides crucial insights into the molecular geometry and solid-state packing arrangements of these compounds. Studies on similar ethoxyphenyl-substituted chalcones, such as (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, demonstrate characteristic conformational features of the chalcone framework. The crystal structure analysis reveals that the torsion angles between the phenyl rings and the central α,β-unsaturated ketone system are typically small, with values around 1-2°, indicating near-planar conjugation across the molecular framework.

The molecular geometry of chalcones generally exhibits three approximately planar segments corresponding to the two aromatic rings and the central enone system. The conformational flexibility of these molecules allows for both "cisoid" and "transoid" arrangements, though the E-configuration (trans) is typically more stable and commonly observed in solid-state structures. For the this compound system, computational optimization studies suggest similar geometric parameters to those observed in related compounds.

Crystal packing in chalcone derivatives is typically stabilized through multiple intermolecular interactions, including hydrogen bonding involving the carbonyl oxygen, π-π stacking between aromatic rings, and C-H⋯O interactions. The presence of multiple methoxy and ethoxy substituents in the target compound would be expected to contribute additional hydrogen bonding possibilities, potentially influencing both the solid-state structure and physical properties such as melting point and solubility characteristics.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

The spectroscopic characterization of chalcone derivatives provides essential information about their electronic structure and molecular dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic patterns for these compounds, with computational studies on related systems demonstrating good agreement between calculated and experimental values when appropriate basis sets are employed. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the vinyl protons of the α,β-unsaturated system, typically appearing as doublets with coupling constants around 15-16 Hz for the E-configuration.

The ¹³C NMR spectrum would display characteristic signals for the carbonyl carbon (typically around 180-190 ppm), the olefinic carbons of the enone system (120-140 ppm region), and the aromatic carbons with appropriate chemical shift patterns reflecting the methoxy and ethoxy substitution effects. The methoxy carbons typically appear around 55-56 ppm, while ethoxy carbons show characteristic splitting patterns due to the CH₃CH₂O- functionality.

Infrared spectroscopy provides diagnostic information about functional groups present in the molecule. The carbonyl stretching frequency typically appears around 1650-1670 cm⁻¹ for α,β-unsaturated ketones, while C=C stretching of the alkene system appears around 1590-1610 cm⁻¹. The methoxy and ethoxy C-O stretching vibrations contribute additional bands in the 1000-1300 cm⁻¹ region, with aromatic C-H stretching appearing around 3000-3100 cm⁻¹.

Ultraviolet-visible (UV-Vis) spectroscopy of chalcones typically shows two major absorption bands. Band I appears in the 340-390 nm region, while Band II occurs at 220-270 nm. The presence of electron-donating methoxy and ethoxy substituents generally causes bathochromic shifts, particularly affecting Band I. These spectroscopic properties are crucial for understanding the photochemical behavior and potential applications of these compounds in materials science and medicinal chemistry.

Computational Chemistry: DFT-Based Molecular Geometry Optimization

Density Functional Theory (DFT) calculations provide powerful tools for predicting and understanding the electronic and geometric properties of chalcone derivatives. Studies on related chalcone systems using B3LYP hybrid functional with 6-311++G(d,p) basis sets have demonstrated excellent agreement with experimental data for geometric parameters, vibrational frequencies, and electronic properties. The computational optimization of chalcone molecules typically reveals near-planar geometries with minimal deviation from coplanarity across the conjugated π-system.

For chalcone derivatives similar to this compound, DFT calculations predict characteristic electronic properties including HOMO-LUMO energy gaps that correlate with their photochemical and biological activities. The highest occupied molecular orbital (HOMO) energies and lowest unoccupied molecular orbital (LUMO) energies provide insights into the electron-donating and electron-accepting capabilities of these compounds, which are crucial for understanding their reactivity patterns and potential pharmacological activities.

Computational studies on related systems indicate that the polarizability and hyperpolarizability values of chalcone derivatives make them interesting candidates for nonlinear optical applications. The dipole moments calculated for these compounds, typically ranging from 3-4 Debye, reflect the charge distribution across the conjugated system and the influence of the electron-donating substituents on the electronic structure.

The thermal parameters and vibrational analysis from DFT calculations provide validation of the optimized geometries, with the absence of imaginary frequencies confirming the stability of the optimized structures. Bond lengths and bond angles calculated through DFT methods show excellent correlation with experimental crystallographic data when available, supporting the reliability of computational approaches for predicting the properties of novel chalcone derivatives.

Properties

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-4-23-16-9-5-14(6-10-16)7-11-17(20)15-8-12-18(21-2)19(13-15)22-3/h5-13H,4H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLJKAQSLLTBRQ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by a strong base (e.g., NaOH), forming an enolate ion. Nucleophilic attack on the aldehyde carbonyl group generates a β-hydroxy ketone intermediate, which undergoes dehydration to yield the α,β-unsaturated chalcone.

Typical Procedure :

-

Reactants : 3,4-Dimethoxyacetophenone (1 equiv), 4-ethoxybenzaldehyde (1.2 equiv)

-

Catalyst : 50% (w/v) aqueous NaOH (12 mL per 10 mmol ketone)

-

Solvent : Ethanol (15 mL per 10 mmol ketone)

-

Conditions : Stirring at room temperature for 24 hours, followed by acidification with 10% HCl and extraction with diethyl ether.

Yield and Limitations

The conventional method typically achieves yields of 65–70% after purification by column chromatography (silica gel, hexane:acetone = 6:4) and recrystallization. Drawbacks include prolonged reaction times, solvent waste, and the need for anhydrous conditions to prevent side reactions such as hydrolysis or retro-aldol decomposition.

Solvent-Free Mechanochemical Synthesis via Grinding

Green chemistry approaches have gained traction for chalcone synthesis, with solvent-free grinding offering significant advantages in efficiency and environmental impact.

Methodology and Optimization

Mechanochemical synthesis involves grinding 3,4-dimethoxyacetophenone and 4-ethoxybenzaldehyde with solid NaOH in a mortar and pestle. The absence of solvent reduces side reactions and simplifies purification.

Optimized Protocol :

Advantages Over Conventional Methods

-

Yield Improvement : Grinding techniques report yields up to 75%, outperforming solution-phase methods by minimizing solvent-related losses.

-

Reduced Reaction Time : Completion within 30 minutes vs. 24 hours in solution.

-

Sustainability : Eliminates organic solvents, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates chalcone formation by enhancing reaction kinetics through rapid and uniform heating.

Procedure and Efficiency

Key Benefits

-

Time Efficiency : Reactions complete in minutes rather than hours.

-

Enhanced Selectivity : Reduced decomposition due to shorter exposure to high temperatures.

Comparative Analysis of Synthetic Methods

| Parameter | Conventional | Grinding | Microwave |

|---|---|---|---|

| Reaction Time | 24 h | 30 min | 10 min |

| Yield (%) | 65–70 | 70–75 | 75–80 |

| Solvent Use | Ethanol | None | Ethanol |

| Energy Efficiency | Low | High | Moderate |

| Scalability | Industrial | Lab-scale | Lab-scale |

Key Observations :

-

Grinding balances yield and sustainability, making it ideal for small-scale synthesis.

-

Microwave methods offer the highest yields but require specialized equipment.

-

Conventional methods remain relevant for large-scale production despite lower efficiency.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by:

Inhibiting Enzymes: The compound can inhibit specific enzymes involved in inflammatory and cancer pathways, leading to reduced inflammation and cancer cell proliferation.

Modulating Signaling Pathways: It may affect signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune responses.

Inducing Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Effects on Electronic Properties

The electron-donating methoxy and ethoxy groups create a "push-pull" system, enhancing NLO activity. Comparatively:

- 1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (): Exhibits stronger NLO responses due to the additional 4-methoxy group, which intensifies electron donation. Hyperpolarizability (β) values are 20–30% higher than the 4-ethoxy analog .

- 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one (): Replacing ethoxy with hydroxyl reduces π-conjugation but introduces hydrogen bonding, altering solubility and redox behavior .

Structural and Physical Properties

- Crystallography: (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (): Forms O–H···O hydrogen bonds, resulting in a dense crystal lattice (density = 1.35 g/cm³). The ethoxy analog lacks hydrogen-bond donors, leading to lower density (1.09 g/cm³) and higher solubility in organic solvents .

- Thermal Stability: 1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)-2-propen-1-one (): The dimethylamino group increases thermal stability (mp = 124–125°C) compared to the ethoxy analog (mp = 95–97°C), attributed to stronger intramolecular charge transfer .

Spectroscopic Analysis

- Vibrational Spectra: The target compound’s IR and Raman spectra show distinct C=O stretching at 1665 cm⁻¹ and C=C vibrations at 1580 cm⁻¹, red-shifted by 10–15 cm⁻¹ relative to non-ethoxy analogs due to increased electron delocalization .

- UV-Vis : Absorption maxima at 350 nm (in DMSO), compared to 330 nm for 3,4-dimethoxychalcone (CAS 53744-28-8), indicating extended conjugation from the ethoxy group .

Comparative Data Table

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(4-ethoxyphenyl)-2-propen-1-one, commonly referred to as a chalcone compound, belongs to a class of flavonoids known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antibacterial, anticancer, and anti-inflammatory effects. This article synthesizes the current understanding of its biological activity based on various studies.

- Molecular Formula : C18H18O4

- Molecular Weight : 298.34 g/mol

- CAS Number : 144309-49-9

Antibacterial Activity

Chalcones have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings :

- The compound demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 0.39 to 6.25 μg/mL against specific bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa .

- Structural modifications, such as the presence of hydroxyl and methoxy groups, enhance its antibacterial efficacy by improving solubility and interaction with bacterial membranes .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 0.39 |

| Pseudomonas aeruginosa | 6.25 |

Anticancer Activity

Chalcones are also recognized for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines.

Case Studies :

- Study on A549 Cell Line : The compound exhibited cytotoxic effects with an IC50 value of approximately 49.85 μM, indicating its potential as an anticancer agent .

- Mechanism of Action : The anticancer activity is attributed to the induction of oxidative stress leading to cell cycle arrest and apoptosis in tumor cells .

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, this chalcone has shown promising anti-inflammatory effects.

Research Insights :

- The compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential in treating inflammatory diseases .

- Further studies are needed to elucidate the specific pathways involved in its anti-inflammatory action.

Structure-Activity Relationship (SAR)

The biological activity of chalcones is significantly influenced by their chemical structure. Modifications at specific positions on the phenyl rings can enhance or diminish their pharmacological effects.

Key Structural Features:

- Hydroxyl Groups : Presence at specific positions enhances antibacterial activity.

- Methoxy Substituents : Contribute to increased lipophilicity and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.